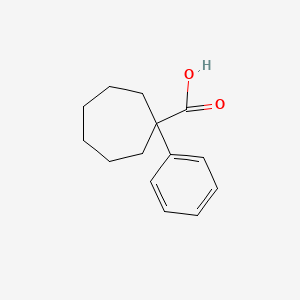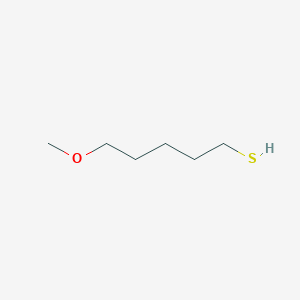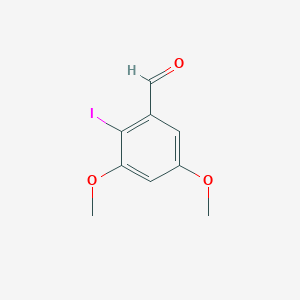![molecular formula C8H12O2 B3386190 Bicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 710314-32-2](/img/structure/B3386190.png)
Bicyclo[4.1.0]heptane-3-carboxylic acid
Overview
Description
Bicyclo[4.1.0]heptane-3-carboxylic acid: is an organic compound with the molecular formula C8H12O2 It is a derivative of bicyclo[410]heptane, a bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Simmons-Smith Reaction: One common method for synthesizing bicyclo[4.1.0]heptane derivatives involves the Simmons-Smith reaction.
Photocatalytic Minisci Reaction: Another method involves the photocatalytic Minisci reaction, which introduces various functional groups at the bridgehead position of bicyclo[4.1.0]heptane derivatives.
Industrial Production Methods: While specific industrial production methods for bicyclo[41
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[4.1.0]heptane-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced forms such as alcohols.
Substitution: Various substituted bicyclo[4.1.0]heptane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Bicyclo[4.1.0]heptane-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane-3-carboxylic acid depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Bicyclo[4.1.0]heptane:
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.1]heptane:
Uniqueness: Bicyclo[4.1.0]heptane-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination of features makes it a versatile compound for various chemical reactions and applications in scientific research.
Properties
IUPAC Name |
bicyclo[4.1.0]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-2-1-5-3-7(5)4-6/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRDCXXZMJFGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




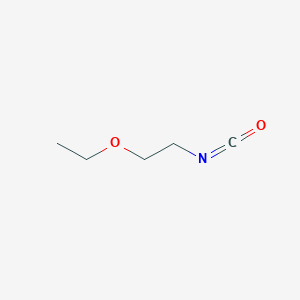
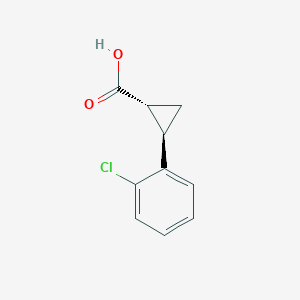
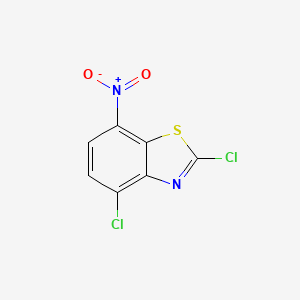
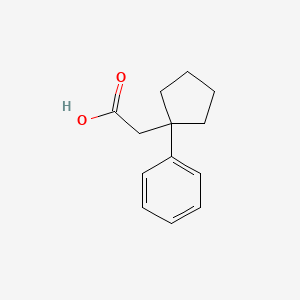

![1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3386156.png)
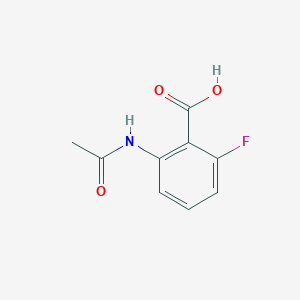
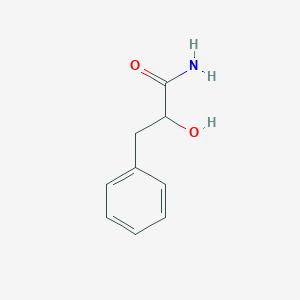
![Spiro[4.5]dec-2-en-1-one](/img/structure/B3386173.png)
